molecular formula C13H9F3N2O3 B6415553 6-Amino-3-(3-trifluoromethoxyphenyl)picolinic acid, 95% CAS No. 1258625-12-5

6-Amino-3-(3-trifluoromethoxyphenyl)picolinic acid, 95%

Cat. No. B6415553
CAS RN: 1258625-12-5
M. Wt: 298.22 g/mol
InChI Key: KTIMDEFXOKPMPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3-(3-trifluoromethoxyphenyl)picolinic acid, commonly referred to as 6-ATFP, is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in water, ethanol, and methanol. 6-ATFP has been used in a variety of lab experiments and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

6-ATFP has a variety of scientific research applications. It has been used in the laboratory to study enzyme kinetics, protein-protein interactions, and DNA-protein interactions. It has also been used to study the structure and function of proteins and to identify novel drug targets. Additionally, 6-ATFP has been used to study the effects of drugs on the central nervous system and to study the effects of drugs on cancer cells.

Mechanism of Action

The mechanism of action of 6-ATFP is not well understood. However, it is believed to interact with proteins and enzymes in a variety of ways. It is believed to act as an allosteric inhibitor of certain enzymes, which means it binds to the enzyme at a different site than the substrate and alters the enzyme’s activity. Additionally, 6-ATFP is believed to interact with proteins and DNA in a variety of ways, such as binding to the DNA and changing its structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-ATFP are not well understood. However, it has been shown to have an inhibitory effect on the activity of certain enzymes, such as tyrosine hydroxylase, which is involved in the production of catecholamines. Additionally, 6-ATFP has been shown to have an inhibitory effect on the activity of certain proteins, such as the transcription factor NF-κB, which is involved in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

The advantages of using 6-ATFP in laboratory experiments include its low cost, its relatively easy synthesis, and its wide range of applications. Additionally, 6-ATFP is relatively stable and can be stored for extended periods of time. The main limitation of 6-ATFP is its lack of specificity, as it can interact with a variety of proteins and enzymes.

Future Directions

There are a variety of potential future directions for 6-ATFP research. One potential direction is to further study the biochemical and physiological effects of 6-ATFP. Additionally, 6-ATFP could be used to study the effects of drugs on specific proteins and enzymes. Additionally, 6-ATFP could be used to identify novel drug targets and to study the structure and function of proteins. Finally, 6-ATFP could be used to study the effects of drugs on the central nervous system and to study the effects of drugs on cancer cells.

Synthesis Methods

The synthesis of 6-ATFP is relatively straightforward and involves the reaction of 6-amino-3-(3-trifluoromethoxy-phenyl)pyridine and acetic anhydride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the reaction time is typically around 1 hour. The reaction is catalyzed by an acid, such as p-toluenesulfonic acid, and the product is isolated by filtration.

properties

IUPAC Name

6-amino-3-[3-(trifluoromethoxy)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O3/c14-13(15,16)21-8-3-1-2-7(6-8)9-4-5-10(17)18-11(9)12(19)20/h1-6H,(H2,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIMDEFXOKPMPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(N=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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